molecular formula C22H24N2O5 B4043978 [2-[(3,4-dimethoxyphenyl)methyl]-1,3-benzoxazol-6-yl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone

[2-[(3,4-dimethoxyphenyl)methyl]-1,3-benzoxazol-6-yl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone

Cat. No.: B4043978
M. Wt: 396.4 g/mol
InChI Key: GFPWDSXWTHSZJB-INIZCTEOSA-N
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Description

[2-[(3,4-dimethoxyphenyl)methyl]-1,3-benzoxazol-6-yl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole ring fused with a pyrrolidine moiety, making it a unique structure for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(3,4-dimethoxyphenyl)methyl]-1,3-benzoxazol-6-yl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone typically involves multi-step organic reactions The initial step often includes the formation of the benzoxazole ring through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes are often employed to scale up the production while maintaining efficiency and reducing costs.

Chemical Reactions Analysis

Types of Reactions

[2-[(3,4-dimethoxyphenyl)methyl]-1,3-benzoxazol-6-yl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone can undergo several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to modify the benzoxazole ring or the pyrrolidine moiety.

    Substitution: Various substitution reactions can occur on the benzoxazole ring or the dimethoxyphenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while substitution reactions can introduce various functional groups onto the benzoxazole ring or the dimethoxyphenyl group.

Scientific Research Applications

[2-[(3,4-dimethoxyphenyl)methyl]-1,3-benzoxazol-6-yl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of [2-[(3,4-dimethoxyphenyl)methyl]-1,3-benzoxazol-6-yl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    [3,4-dimethoxyphenyl]-1,3-benzoxazole: Shares the benzoxazole ring and dimethoxyphenyl group but lacks the pyrrolidine moiety.

    [2-(hydroxymethyl)pyrrolidin-1-yl]methanone: Contains the pyrrolidine moiety but lacks the benzoxazole ring and dimethoxyphenyl group.

Uniqueness

The unique combination of the benzoxazole ring, dimethoxyphenyl group, and pyrrolidine moiety in [2-[(3,4-dimethoxyphenyl)methyl]-1,3-benzoxazol-6-yl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone provides distinct chemical and biological properties that are not observed in the similar compounds listed above. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[2-[(3,4-dimethoxyphenyl)methyl]-1,3-benzoxazol-6-yl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c1-27-18-8-5-14(10-20(18)28-2)11-21-23-17-7-6-15(12-19(17)29-21)22(26)24-9-3-4-16(24)13-25/h5-8,10,12,16,25H,3-4,9,11,13H2,1-2H3/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPWDSXWTHSZJB-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NC3=C(O2)C=C(C=C3)C(=O)N4CCCC4CO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CC2=NC3=C(O2)C=C(C=C3)C(=O)N4CCC[C@H]4CO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-[(3,4-dimethoxyphenyl)methyl]-1,3-benzoxazol-6-yl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone
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[2-[(3,4-dimethoxyphenyl)methyl]-1,3-benzoxazol-6-yl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone
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[2-[(3,4-dimethoxyphenyl)methyl]-1,3-benzoxazol-6-yl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone
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[2-[(3,4-dimethoxyphenyl)methyl]-1,3-benzoxazol-6-yl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone
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[2-[(3,4-dimethoxyphenyl)methyl]-1,3-benzoxazol-6-yl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone
Reactant of Route 6
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[2-[(3,4-dimethoxyphenyl)methyl]-1,3-benzoxazol-6-yl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone

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